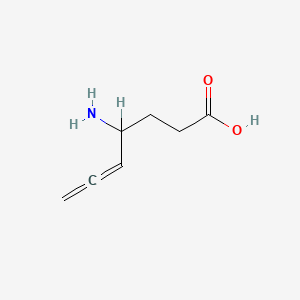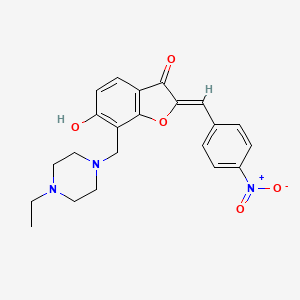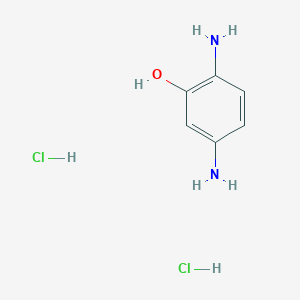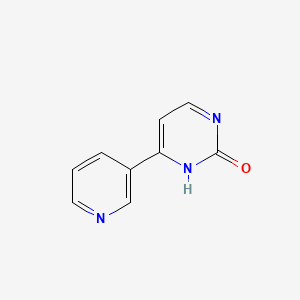
4-Amino-5,6-heptadienoic acid
Vue d'ensemble
Description
4-Amino-5,6-heptadienoic acid, also known as MDL-72483, is a potent inactivator of brain GABA-T in mice . It has various synonyms such as (4S)-4-amino-5,6-heptadienoic acid, Mdl 72483, 4-AMINOHEPTA-5,6-DIENOIC ACID, (4S)-4-aminohepta-5,6-dienoic acid, SCHEMBL8531394, DTXSID401009013, AKOS006337871, and 5,6-Heptadienoic acid, 4-amino-, (S)- .
Synthesis Analysis
The compound was synthesized from the corresponding enantiomers of 4-amino-5-hexynoic acid .Chemical Reactions Analysis
The compound is a potent inactivator of brain GABA-T in mice . Its anticonvulsant effects against 3-mercaptopropionic acid (MPA)-induced seizures in mice are related to the elevation of whole brain GABA concentrations .Applications De Recherche Scientifique
Asymmetric Synthesis
- The asymmetric synthesis of highly functionalized β-amino acids, such as (3R,5R,6R)-3,6-diamino-5-hydroxyheptanoic acid, a key amino acid fragment of sperabillins B and D, has been achieved. This involves asymmetric Michael addition and stereoselective iodocyclocarbamation reactions, highlighting the utility of such compounds in complex organic syntheses (Davies & Ichihara, 1999).
Fungi Nitrogen Compounds Study
- Research on nitrogen compounds in fungi, like Amanita miculifera, has led to the isolation of amino acids including variants of hexynoic and hexenoic acids. These studies contribute to understanding the biosynthesis and natural occurrence of these amino acids (Hatanaka, Niimura, Takishima, & Sugiyama, 1999).
Fluorescent Protecting Group Development
- Development of 6-amino-4-oxo-hexanoic acid derivatives for protection of hydroxyl groups in DNA sequencing methods. This showcases the application in sensitive detection and as a protectant in molecular biology (Rasolonjatovo & Sarfati, 1998).
Modification of Proteins and Peptides
- 6-Aminohexanoic acid, an ω-amino acid with structural similarities, plays a significant role in the synthesis of modified peptides and in the polyamide synthetic fibers industry, demonstrating the versatility of amino acids in various chemical and industrial applications (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Biopolymer and Biochemistry Applications
- The use of non-natural straight-chain amino acids, such as 6-aminocaproate, derived from artificial carbon-chain-extension cycles in E. coli, illustrates the potential in bioplastic production and biochemistry, showcasing the application of amino acids in sustainable material science and metabolic engineering (Cheng et al., 2019).
Mécanisme D'action
The mechanism of action of 4-Amino-5,6-heptadienoic acid involves inactivation of brain GABA-T in mice . The doses of MDL 72483 which cause a decrease of GABA-T activity by 50%, produce within 5 hours after dosing an increase of GABA concentration by about 3 μmol·g−1, and protect 50% of the mice against seizures in this model of presynaptic GABA deficit .
Propriétés
InChI |
InChI=1S/C7H11NO2/c1-2-3-6(8)4-5-7(9)10/h3,6H,1,4-5,8H2,(H,9,10) | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWILORJMRMFKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CC(CCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3298260.png)





![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanenitrile](/img/structure/B3298296.png)
![2-Methylbenzo[d]oxazol-5-amine hydrochloride](/img/structure/B3298319.png)

![1-(4-(Furan-3-carbonyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B3298338.png)
![1-(4-Benzylpiperazin-1-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B3298340.png)
